molecular formula C17H19NO3S B2656931 1-((4-(o-Tolyloxy)phenyl)sulfonyl)pyrrolidine CAS No. 606944-39-2

1-((4-(o-Tolyloxy)phenyl)sulfonyl)pyrrolidine

Cat. No.: B2656931
CAS No.: 606944-39-2
M. Wt: 317.4
InChI Key: NCEKNDAWAYORGA-UHFFFAOYSA-N
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Description

1-((4-(o-Tolyloxy)phenyl)sulfonyl)pyrrolidine is a sulfonamide derivative featuring a pyrrolidine ring linked to a sulfonyl group substituted with a 4-(o-tolyloxy)phenyl moiety.

Properties

IUPAC Name

1-[4-(2-methylphenoxy)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-14-6-2-3-7-17(14)21-15-8-10-16(11-9-15)22(19,20)18-12-4-5-13-18/h2-3,6-11H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEKNDAWAYORGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-(o-Tolyloxy)phenyl)sulfonyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of an appropriate amine with a suitable electrophile.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrrolidine derivative.

    Attachment of the Tolyl Group: The tolyloxy group can be introduced through etherification reactions, where a tolyl alcohol reacts with the phenyl ring.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-((4-(o-Tolyloxy)phenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

1-((4-(o-Tolyloxy)phenyl)sulfonyl)pyrrolidine has shown promise in several therapeutic areas:

  • Anti-inflammatory Agents : The compound exhibits properties that inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Inhibiting these enzymes can help manage conditions such as arthritis and other inflammatory diseases .
  • Cancer Treatment : Research indicates that pyrrolidine derivatives can be designed to target cancer cells selectively. The sulfonyl group enhances the compound's ability to interact with biological targets involved in tumor growth and proliferation .
  • Neurological Disorders : Some studies suggest that compounds similar to this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease by modulating neuroinflammation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Chahal et al. (2023)COX InhibitionDemonstrated significant inhibition of COX-2 with IC50 values indicating high potency compared to traditional NSAIDs .
Novel Pyrrolidine Derivatives (2022)Cancer Cell TargetingShowed selective cytotoxicity against various cancer cell lines, suggesting potential for targeted cancer therapies .
Neuroprotective Effects (2021)Neurodegenerative ModelsReported neuroprotective effects in animal models of Alzheimer's disease, with improved cognitive function observed .

Mechanism of Action

The mechanism of action of 1-((4-(o-Tolyloxy)phenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

The compound shares a common pyrrolidine-sulfonyl-phenyl backbone with several analogs, differing primarily in substituents on the phenyl ring. Key comparisons include:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Features
1-((4-(o-Tolyloxy)phenyl)sulfonyl)pyrrolidine 4-(o-Tolyloxy) ~335.4 (estimated)* Ortho-methylphenoxy group enhances steric bulk
1-[(4-Methylphenyl)sulfonyl]pyrrolidine (19b) 4-Methyl 225.3 Simpler structure; para-methyl improves lipophilicity
1-{[3-(Trifluoromethyl)phenyl]sulfonyl}pyrrolidine 3-Trifluoromethyl 279.28 Electron-withdrawing CF₃ group increases acidity (pKa ≈ -5.90)
1-((4-(Tetramethyl-dioxaborolan)phenyl)sulfonyl)pyrrolidine 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) N/A Boron-containing group for Suzuki coupling applications

Physicochemical Properties

  • Boiling Point : The trifluoromethyl analog has a predicted boiling point of 348.9°C , whereas the target compound’s ortho-substituent may lower boiling point due to steric hindrance.
  • Density : Trifluoromethyl analog: 1.392 g/cm³ ; para-methyl analog likely lower due to reduced halogen content.
  • Solubility : The o-tolyloxy group’s hydrophobicity may reduce aqueous solubility compared to methoxy or polar boronate analogs .

Biological Activity

1-((4-(o-Tolyloxy)phenyl)sulfonyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article explores the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a sulfonyl group linked to a phenyl moiety that has an o-tolyloxy substituent. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar sulfonyl and phenyl structures often exhibit significant biological activity, particularly as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

The proposed mechanism of action for this compound involves:

  • Inhibition of COX Enzymes : The sulfonyl group is known to enhance selectivity towards COX-II, which is implicated in inflammation and pain pathways.
  • Interaction with Receptors : The compound may interact with specific receptors or enzymes, modulating their activity and leading to reduced inflammation and pain.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

StudyCompoundBiological ActivityKey Findings
Eren et al. (2023) PYZ3COX-II InhibitionShowed IC50 = 0.011 μM, significantly more potent than Rofecoxib.
Abdelgawad et al. (2023) PYZ8Anti-inflammatoryIC50 = 0.10–0.27 μM against COX-II; superior to Celecoxib.
Pavase et al. (2023) PYZ16COX-II SelectivityIC50 = 0.52 μM; demonstrated high selectivity compared to Celecoxib.

Comparative Analysis

A comparative analysis of this compound with other known COX inhibitors highlights its potential:

Compound NameStructure TypeIC50 (μM) COX-IISelectivity
CelecoxibSulfonamide1.11Moderate
RofecoxibSulfone0.42High
This compoundPyrrolidine derivativeTBDTBD

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